

Spectroscopic Comparison of Methyl 3-(piperazin-1-yl)propanoate and Its Derivatives

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Compound of Interest

Compound Name: Methyl 3-(piperazin-1-yl)propanoate

Cat. No.: B1590992

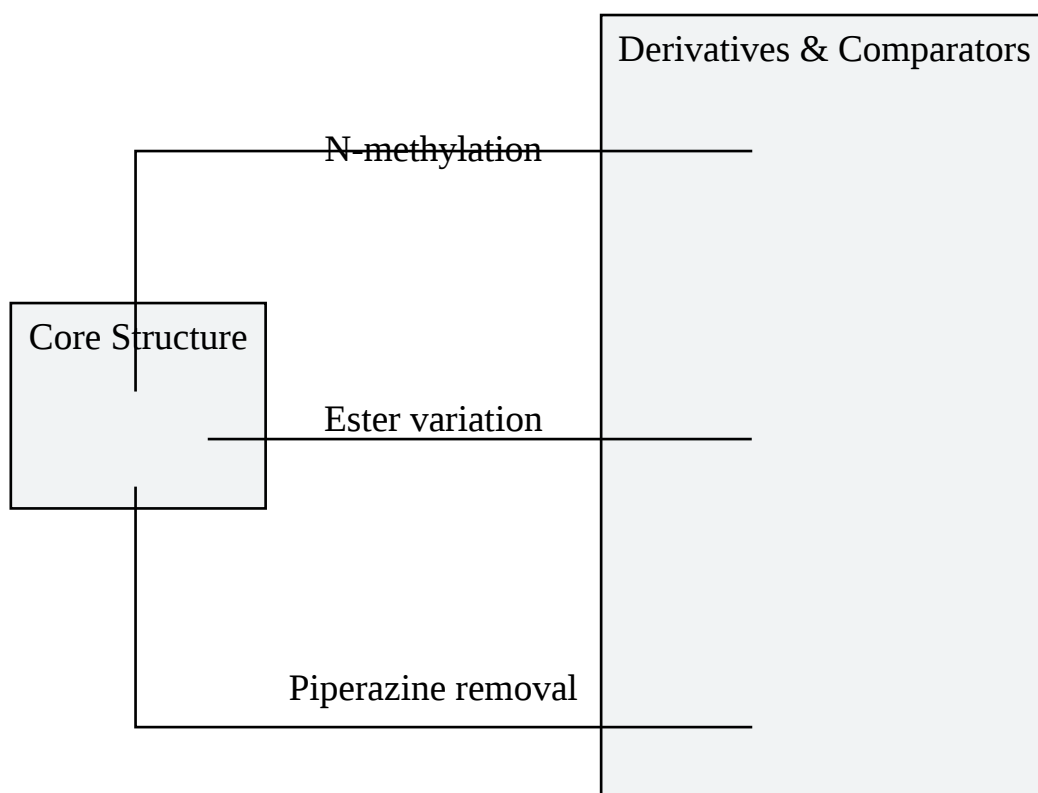
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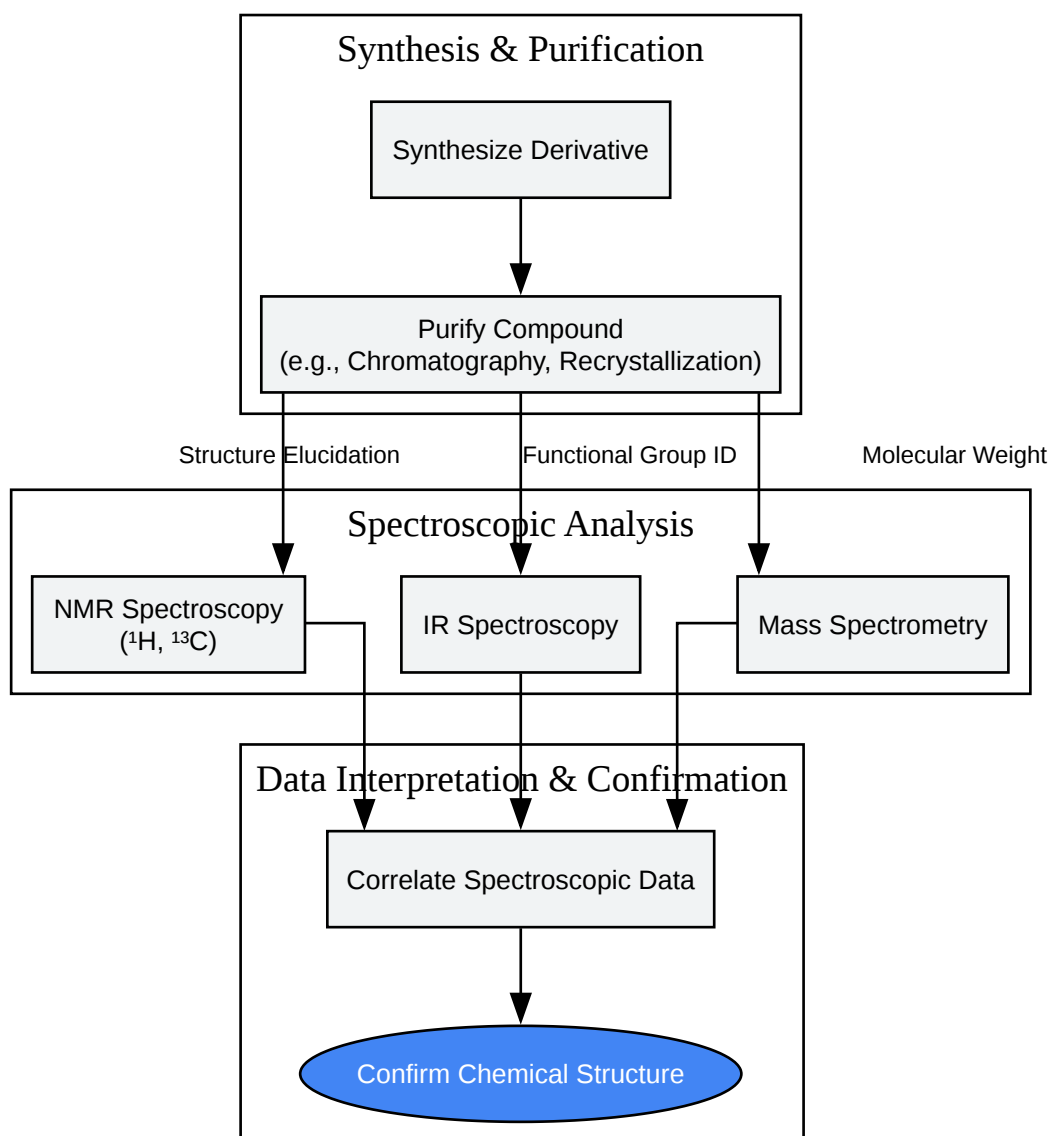
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **Methyl 3-(piperazin-1-yl)propanoate** and its derivatives. The information is intended to aid in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols for acquiring such data.

Structural Overview

Methyl 3-(piperazin-1-yl)propanoate and its derivatives share a common structural scaffold, featuring a piperazine ring linked to a methyl propanoate group. The derivatives included in this guide are selected to illustrate the influence of substitution on the spectroscopic properties. The comparator compound, methyl propanoate, is included to provide a baseline for the interpretation of the spectroscopic data of the propanoate moiety.





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